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### PARP7-IN-21 mechanism of action

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An In-depth Technical Guide on the Mechanism of Action of PARP7-IN-21

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARt) that has emerged as a critical regulator in oncology through its modulation of key cellular signaling pathways. It functions as a "writer" of mono-ADP-ribosylation (MARylation), a post-translational modification that alters substrate protein function. PARP7-IN-21, a potent and selective small molecule inhibitor of PARP7 (widely known in scientific literature as RBN-2397), has been developed to target these pathways.[1][2][3][4] Its mechanism of action is multifaceted, primarily involving the disinhibition of the innate immune response via the Type I interferon pathway and the modulation of oncogenic transcription factor activity, including the Androgen Receptor (AR). This document provides a detailed overview of the biochemical and cellular activities of PARP7-IN-21, its impact on critical signaling cascades, and the experimental methodologies used for its characterization.

# **Biochemical Profile and Cellular Potency**

**PARP7-IN-21** (RBN-2397) is a first-in-class, potent, and selective inhibitor of PARP7's catalytic activity.[5][6] It competitively binds to the NAD+ pocket of the enzyme, preventing the transfer of ADP-ribose to its protein substrates.[3][4] Its high selectivity against other PARP family members, particularly PARP1 and PARP2, is crucial for minimizing off-target effects associated with pan-PARP inhibitors.



Table 1: Quantitative Inhibitory Activity of PARP7-IN-21 (RBN-2397)

Target	Assay Type	Metric	Value (nM)	Reference
PARP7	Biochemical (Enzymatic)	IC50	< 10	[1]
PARP7	Biochemical (Enzymatic)	EC50	~7.6	[3][4]
PARP1	Biochemical (Enzymatic)	EC50	~110	[3][4]

| Cellular AR ADP-ribosylation | Cellular (Western Blot) | IC50 | ~3 |[3] |

### **Core Mechanisms of Action**

The primary mechanisms of **PARP7-IN-21** revolve around its ability to block PARP7-mediated MARylation, thereby impacting distinct and critical cellular pathways.

## Restoration of Type I Interferon (IFN) Signaling

A key function of PARP7 is to act as an intracellular brake on the innate immune response.[2] [5][6] It negatively regulates the cytosolic nucleic acid sensing pathway that, upon activation by foreign or misplaced DNA/RNA, would typically induce a robust anti-viral and anti-tumoral Type I IFN response.

#### Mechanism:

- Cytosolic nucleic acid sensors (e.g., cGAS, RIG-I) activate downstream signaling, converging on the kinase TBK1.
- PARP7 suppresses the activity of TBK1 through ADP-ribosylation, preventing the phosphorylation and activation of the transcription factor IRF3.[4]
- Inhibition of PARP7 by PARP7-IN-21 removes this suppressive MARylation mark from TBK1 (or an associated complex member).[4]

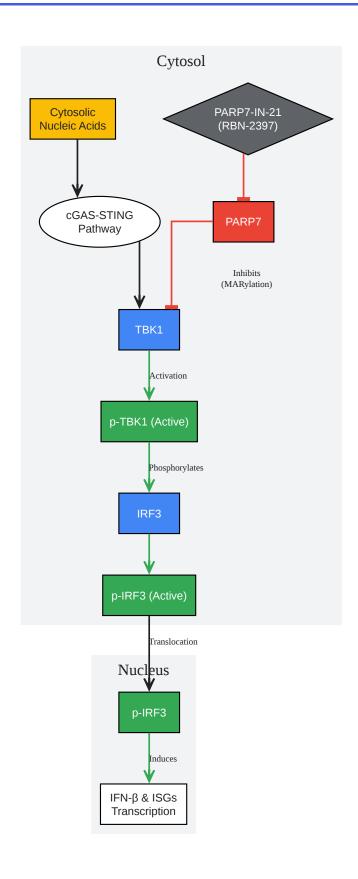






- This leads to the restoration of TBK1 kinase activity, subsequent phosphorylation and activation of IRF3, and transcription of Type I interferons (e.g., IFN-β) and interferonstimulated genes (ISGs).[2][4]
- The resulting IFN signaling can directly inhibit cancer cell proliferation and activate the adaptive immune system, contributing to tumor regression.[2]





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Caption: PARP7-IN-21 restores Type I Interferon signaling.



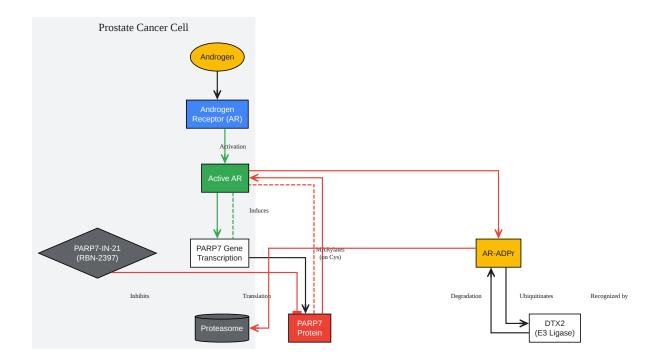
# Regulation of Androgen Receptor (AR) Signaling

In prostate cancer, PARP7 is a direct target gene of the Androgen Receptor (AR) and forms a negative feedback loop to control the intensity and duration of androgen signaling.[3][4][7]

#### Mechanism:

- Androgen binding to AR induces its transcriptional activity, leading to the upregulation of target genes, including PARP7.[3][4]
- The newly synthesized PARP7 protein then targets the agonist-bound AR for MARylation on specific cysteine residues within its DNA-binding domain.[7]
- This ADP-ribose mark acts as a degron, which is recognized by the ADP-ribose reader domain of the E3 ubiquitin ligase DTX2.[7][8]
- DTX2 ubiquitinates AR, targeting it for proteasomal degradation.[7] This reduces AR protein levels on chromatin, thereby attenuating AR-driven transcription.
- PARP7-IN-21 inhibits PARP7 catalytic activity, preventing AR MARylation. This blocks AR degradation, disrupting the negative feedback loop.[3][7] While this may seem counterintuitive for cancer therapy, this disruption creates a vulnerability that can lead to growth inhibition in certain contexts.[3][9]





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**Caption: PARP7-IN-21** disrupts the AR negative feedback loop.

## **Regulation of FRA1 and Other Transcription Factors**

PARP7 modulates the stability and function of other key proteins involved in cancer biology.

FRA1 (Fos-related antigen 1): In some lung and breast cancers, PARP7-mediated
MARylation stabilizes the oncoprotein transcription factor FRA1, protecting it from
proteasomal degradation.[10][11] FRA1 suppresses the expression of IRF1- and IRF3dependent genes related to apoptosis and immune signaling.[10][11] Inhibition of PARP7



with **PARP7-IN-21** leads to FRA1 destabilization and degradation, unleashing a proapoptotic program.[11]

AHR (Aryl Hydrocarbon Receptor): PARP7 is induced by and also MARylates AHR, marking
it for degradation in a negative feedback loop that limits the xenobiotic response.[7][10]
 PARP7 inhibition can lead to the accumulation of nuclear AHR.[12]

# **Key Experimental Protocols**

The characterization of **PARP7-IN-21**'s mechanism of action relies on specific biochemical and cellular assays.

## In Vitro PARP Activity Assay

This assay quantifies the enzymatic activity of recombinant PARP7 and the inhibitory effect of compounds like **PARP7-IN-21**.

- Objective: To determine the IC50 or EC50 of an inhibitor against PARP7.
- Methodology:
  - 96-well plates are pre-coated with histone proteins (e.g., Histone H2A/H2B), which serve as generic substrates for the ADP-ribosylation reaction.[3][4]
  - A reaction mixture is prepared containing recombinant PARP7 enzyme, a mix of  $\beta$ -NAD+ and Biotin- $\beta$ -NAD+, and varying concentrations of the inhibitor (**PARP7-IN-21**).[3][4]
  - The mixture is added to the histone-coated wells and incubated for a set time (e.g., 2 hours) at room temperature to allow the enzymatic reaction to proceed.[3][4]
  - After incubation, the wells are washed. Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose incorporated onto the histones.[3][4]
  - Following another wash step, an HRP substrate (e.g., ECL) is added, generating a luminescent or colorimetric signal.[3][4]
  - The signal, which is proportional to PARP7 activity, is read using a microplate reader. Data
    is then plotted to calculate the inhibitor's EC50 value.[3]



## **Cellular AR ADP-ribosylation Assay**

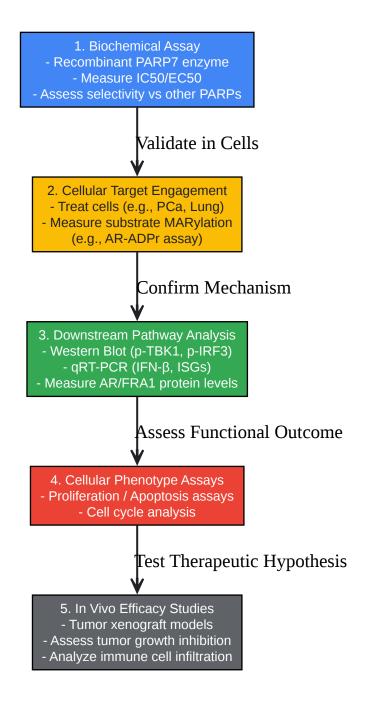
This assay provides direct evidence of target engagement in a cellular context by measuring the inhibition of AR MARylation.

- Objective: To confirm that **PARP7-IN-21** inhibits PARP7 activity inside cells.
- · Methodology:
  - Prostate cancer cells (e.g., PC3-AR or VCaP) are treated with a synthetic androgen (e.g., R1881) to induce the expression of PARP7 and subsequent AR ADP-ribosylation.[3][4]
  - Cells are co-treated with a dose range of PARP7-IN-21.[3]
  - After treatment (e.g., 17-24 hours), cells are lysed, and protein extracts are collected.
  - Protein extracts are run on an SDS-PAGE gel and transferred to a membrane for Western blotting.
  - To detect ADP-ribosylated AR, the blot is probed with a fluorescently-labeled Af1521 macrodomain probe, which specifically binds to ADP-ribose.[3][4]
  - The signal for ADP-ribosylated AR is quantified. Standard antibodies are used to detect total AR and loading controls (e.g., Tubulin).[3] A reduction in the Af1521 signal relative to total AR indicates inhibition of PARP7.

# **Generalized Experimental Workflow**

The discovery and characterization of a targeted inhibitor like **PARP7-IN-21** follows a logical progression from biochemical validation to cellular and in vivo functional studies.





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**Caption:** Typical workflow for characterizing a PARP7 inhibitor.

### Conclusion

**PARP7-IN-21** (RBN-2397) is a selective and potent inhibitor of PARP7 with a novel, dual mechanism of action relevant to cancer therapy. By blocking PARP7-mediated mono-ADP-ribosylation, it simultaneously stimulates anti-tumor immunity through the restoration of Type I interferon signaling and disrupts oncogenic signaling programs controlled by transcription



factors like the Androgen Receptor and FRA1. This multifaceted activity makes PARP7 an exciting therapeutic target, and **PARP7-IN-21** a promising agent for the treatment of solid tumors, particularly those with high PARP7 expression or a suppressed interferon response.[2] [5][6]

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